molecular formula C10H14N2O B1374201 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one CAS No. 1478644-17-5

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1374201
CAS No.: 1478644-17-5
M. Wt: 178.23 g/mol
InChI Key: ICYLICCLMBUEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinone core with an amino group at the 5-position and a cyclobutylmethyl substituent at the 1-position. Its structural complexity and functional groups make it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the cyclobutylmethyl substituent. Key steps may include:

    Cyclization reactions: to form the pyridinone ring.

    Amination reactions: to introduce the amino group.

    Alkylation reactions: to attach the cyclobutylmethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: for substitution reactions, including alkyl halides and acyl chlorides.

Major Products:

    Nitro derivatives: from oxidation.

    Dihydropyridine derivatives: from reduction.

    Substituted pyridinones: from nucleophilic substitution.

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

    5-Amino-1-methylquinolinium: Shares the amino group and pyridinone core but differs in the substituent at the 1-position.

    5-Amino-pyrazoles: Similar in having an amino group but with a different heterocyclic core.

    Pyrazolo[4,3-b]pyridine derivatives: Structurally related with potential pharmacological properties.

Uniqueness: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups and substituents, which confer unique chemical reactivity and biological activity. Its cyclobutylmethyl group provides steric hindrance and influences the compound’s interaction with molecular targets.

Properties

IUPAC Name

5-amino-1-(cyclobutylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYLICCLMBUEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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